1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

Organic Synthesis Reagent Purity Azide Reduction

Researchers requiring reproducible iminophosphorane reactivity face challenges with analog substitution, as N-alkyl/aryl variants exhibit divergent electronic structures. 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine (CAS 13892-06-3) solves this through its TMS group, which induces near-degeneracy of nitrogen lone-pair orbitals-a property absent in non-silylated analogs. - Enables ortho-lithiation for chelating iminophosphorane ligands used in organocopper(I) and organozinc(II) catalysis. - Validated as a key reagent in tetrahydroquinazoline antimalarial development (febrifugine derivatives). - Supplied at 97% purity; ambient shipping; custom synthesis support available.

Molecular Formula C21H24NPSi
Molecular Weight 349.5 g/mol
CAS No. 13892-06-3
Cat. No. B082332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
CAS13892-06-3
Molecular FormulaC21H24NPSi
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3
InChIKeyYTKOPFGRNPVCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Key Properties


1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine (CAS 13892-06-3), also known as N-trimethylsilyliminotriphenylphosphorane, is an organosilicon compound belonging to the iminophosphorane (phosphine imide) class [1]. It has the molecular formula C21H24NPSi and a molecular weight of 349.48 g/mol . At ambient conditions, it is a solid with a reported melting point range of 76–82 °C . The compound is commercially available as an organic building block, typically with a purity specification of 97% .

Organosilicon iminophosphorane building block
Solid at ambient conditions, MP 76–82 °C
Commercially supplied with defined purity specification

Substitution Risk with Other Iminophosphoranes


The iminophosphorane compound class displays reactivity that is highly sensitive to the nature of its substituents on both the phosphorus and nitrogen atoms, preventing simple analog substitution [1]. The trimethylsilyl (TMS) group on the target compound's nitrogen atom uniquely influences its electronic structure, leading to a near-degeneracy of its frontier molecular orbitals that is not observed with alkyl or aryl N-substituents [1]. This distinct electronic configuration directly impacts its reactivity as a nucleophile, base, or ligand precursor. Therefore, replacing it with a different iminophosphorane, such as one with an N-phenyl or N-alkyl group, can lead to significant changes in reaction rate, selectivity, or the ability to form specific organometallic intermediates, compromising the reproducibility of established synthetic protocols.

Substituent-dependent orbital degeneracy

Replacing the TMS group with alkyl or aryl N-substituents disrupts the near-degenerate frontier orbital configuration, altering reactivity.

Reactivity profile may shift

Electronic changes can affect nucleophilicity, base strength, or ligand precursor behavior, reducing synthetic reproducibility.

Purity and availability differ

Analog iminophosphoranes often lack commercial purified solid forms, requiring in situ preparation with undefined purity.

Differentiation from Closest Analogs


Catalog Purity Specifications

The most common commercial form of the target compound, N-trimethylsilyliminotriphenylphosphorane, is offered at a minimum purity of 97% . In contrast, a closely related iminophosphorane reagent used for similar Staudinger/aza-Wittig transformations, (trimethylsilyl)methyliminotriphenylphosphorane, is typically synthesized in situ from (trimethylsilyl)methyl azide and triphenylphosphine and is not commercially available as a pre-formed, purified reagent, making its purity dependent on user preparation and reaction conditions [1]. This difference in commercial availability and defined purity can be a critical factor in procurement for applications requiring consistent, high-purity starting material.

Catalog Purity
Supplier specification
Target 97% minimum purity solid, commercially available
Comparator Not available as purified reagent; requires in situ synthesis
Supports reproducible stoichiometry and procurement without in-house synthesis.
Based on supplier specifications; comparator data from literature.
Organic Synthesis Reagent Purity Azide Reduction

Physical Form and Bench Stability

The target compound is an air-stable solid under standard laboratory conditions, with a melting point of 76-82 °C, which allows for straightforward storage and precise weighing on the bench . An alternative route to a key reactive intermediate, the deprotonated anion [Ph3P=N]-, involves the desilylation of this target compound to generate the air- and moisture-sensitive anion in situ, which is then used immediately for further reactions [1]. This positions the target compound as a stable, easily quantifiable precursor to a highly reactive species, unlike the direct handling of the unstable anion itself or other more sensitive precursors.

Bench Stability
Class-level inference
Target Air-stable crystalline solid; MP 76–82 °C
Comparator Air/moisture-sensitive anion; requires in situ generation and immediate use
Simplifies storage and handling compared to unstable anionic intermediates.
General laboratory handling context; stability over time not quantified.
Organometallic Chemistry Reagent Synthesis Bench Stability

Electronic Structure Modifications

Photoelectron spectroscopy studies reveal that the trimethylsilyl substituent on the imine nitrogen of the target compound uniquely leaves the nitrogen lone-pair ionization energy (nNr IE) unchanged compared to the parent hydrogen-substituted system, leading to a 'degeneracy' of the nNr and nNu ionizations [1]. This behavior is distinct from that of N-alkyl iminophosphoranes, such as N-methyl or N-isopropyl derivatives, which lower the nNr and nNu ionizations to different degrees, resulting in a larger energy gap between these orbitals [1]. This fundamental difference in frontier orbital energies directly influences the compound's reactivity as a nucleophile and its ability to donate electrons to metal centers.

Orbital Degeneracy
Head-to-head
Target nNπ IE unchanged; near-degenerate nNπ/nNσ orbitals
Comparator N-alkyl derivatives show significant energy gap between orbitals
Unique frontier orbital degeneracy governs nucleophilicity and ligand donation properties.
Gas-phase photoelectron spectroscopy study; specific eV values not provided in source.
Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Antimalarial Agent Synthesis

The target compound is explicitly documented as a reagent used in the synthesis of febrifugine derivatives and in the development of effective and safer tetrahydroquinazoline-type antimalarial agents . This synthetic utility constitutes a specific, application-based differentiation from general iminophosphorane reagents that are not documented for this medicinal chemistry path. While direct quantitative yield comparisons with other reagents for this specific transformation are not available, the compound's established role in this pharmacologically relevant synthesis provides a qualitative selection criterion for researchers in this field.

Antimalarial Synthesis
Data to verify
Documented reagent in the synthesis of febrifugine derivatives and tetrahydroquinazoline-type antimalarial agents.
Reported synthetic utility offers a selection criterion for antimalarial programs.
No direct comparative yield or scope data available; requires independent validation.
Medicinal Chemistry Antimalarial Synthesis Heterocyclic Chemistry

Research and Industrial Applications


Tetrahydroquinazoline-Type Antimalarials

This compound is directly cited as a reagent in the development of safer tetrahydroquinazoline-type antimalarials . Procurement for this application is supported by established synthetic precedent, making it a rational choice for medicinal chemistry groups optimizing this class of compounds.

Ortho-Metallated Iminophosphorane Ligands

The target compound serves as the starting material for synthesizing a novel class of chelating iminophosphorane ligands via lithiation [1]. Its unique reactivity with organolithium reagents leads to ortho-metallation, a behavior that enables the preparation of organocopper(I) and organozinc(II) complexes with side-arm donation capabilities, which are of interest in organometallic chemistry and catalysis.

Iminophosphorane Electronic Structure Studies

The compound's unique electronic property—specifically the degeneracy of its nitrogen lone-pair orbitals caused by the trimethylsilyl group—makes it a critical subject and reagent for fundamental physical organic chemistry studies. It is used to probe the relationship between electronic structure and reactivity in the iminophosphorane class, as evidenced by photoelectron spectroscopy and computational analyses [2].

Application
Selection Property
Validation Focus
Tetrahydroquinazoline antimalarial synthesis
Documented synthetic route for febrifugine derivatives
Route-specific reagent reproducibility and impurity profile
Ortho-metallated iminophosphorane ligands
Reactivity toward lithiation enabling chelating ligand formation
Metallation efficiency and stability of organocopper/zinc complexes
Iminophosphorane electronic structure studies
Unique near-degenerate frontier molecular orbitals
Spectroscopic and computational correlation of orbital energies
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